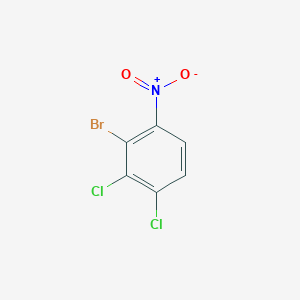














|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[C:5]([N+:10]([O-:12])=[O:11])[C:3]=1N.N([O-])=O.[Na+].O.[BrH:18]>C(O)(=O)C.S(=O)(=O)(O)O>[Br:18][C:3]1[C:2]([Cl:1])=[C:8]([Cl:9])[CH:7]=[CH:6][C:5]=1[N+:10]([O-:12])=[O:11] |f:1.2|
|


|
Name
|
Substituted nitrobenzenes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
substituted anilines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C(=CC=C1Cl)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
cuprous bromide
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ice
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring over 15 minutes at a temperature of 55°-60° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were prepared
|
|
Type
|
CUSTOM
|
|
Details
|
prepared by a modification (reaction at 125° C.) of the procedure
|
|
Type
|
DISSOLUTION
|
|
Details
|
, 192, 235 (1878)] was dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
thus obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained
|
|
Type
|
CUSTOM
|
|
Details
|
The red solution obtained
|
|
Type
|
ADDITION
|
|
Details
|
poured
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated for one hour at 60° C.
|
|
Duration
|
1 h
|
|
Type
|
DISTILLATION
|
|
Details
|
steam-distilled
|
|
Type
|
CUSTOM
|
|
Details
|
The distillate obtained
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with diethyl ether (6×500 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined ethereal extracts were washed successively with aqueous sodium hydroxide solution (2N
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
3×750 ml and water (2×500 ml), dried over anhydrous sodium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow powder, which
|
|
Type
|
CUSTOM
|
|
Details
|
was then crystallised from hexane (125 ml)
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.7 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |